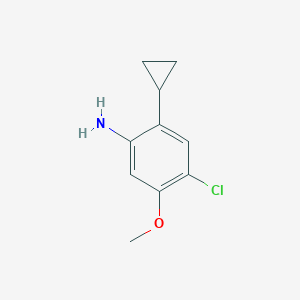

4-Chloro-2-cyclopropyl-5-methoxyaniline

Description

Structure

3D Structure

Propriétés

IUPAC Name |

4-chloro-2-cyclopropyl-5-methoxyaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO/c1-13-10-5-9(12)7(4-8(10)11)6-2-3-6/h4-6H,2-3,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDGQODDLOUWOLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)N)C2CC2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10737875 | |

| Record name | 4-Chloro-2-cyclopropyl-5-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10737875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1383852-06-9 | |

| Record name | 4-Chloro-2-cyclopropyl-5-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10737875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextual Significance of Substituted Anilines As Versatile Chemical Building Blocks

Substituted anilines are a class of organic compounds derived from aniline (B41778), where one or more hydrogen atoms on the benzene (B151609) ring have been replaced by other functional groups. wisdomlib.org These molecules are not merely derivatives but are fundamental cornerstones in the synthesis of a vast range of organic compounds. Their importance stems from the reactivity of the amino group and the aromatic ring, which can be modulated by the nature and position of the substituents.

The versatility of substituted anilines is evident in their widespread application across various chemical industries. They are indispensable precursors for:

Pharmaceuticals: The arylamine motif is a core structure in numerous therapeutic agents. nih.gov

Agrochemicals: Many herbicides, fungicides, and insecticides are synthesized from aniline derivatives. nih.govnih.gov

Dyes and Pigments: The synthesis of azo dyes and other colorants often begins with the diazotization of substituted anilines. wisdomlib.org

Polymers and Materials Science: Arylamines are used in the production of specialized polymers and advanced materials. nih.gov

The amino group is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution reactions, a property that is fundamental to its synthetic utility. byjus.com However, the reactivity and regioselectivity can be finely tuned by the electronic effects (electron-donating or electron-withdrawing) of the other ring substituents. chemistrysteps.com This ability to control reactivity makes substituted anilines powerful and adaptable intermediates in the hands of synthetic chemists.

Unique Architectural Features of 4 Chloro 2 Cyclopropyl 5 Methoxyaniline and Their Synthetic Implications

4-Chloro-2-cyclopropyl-5-methoxyaniline is a molecule with a distinct substitution pattern that imparts a unique set of chemical properties. The interplay between its functional groups—a chloro group, a cyclopropyl (B3062369) ring, and a methoxy (B1213986) group—on the aniline (B41778) core creates a platform ripe for diverse chemical transformations.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1383852-06-9 |

| Molecular Formula | C10H12ClNO |

| Molecular Weight | 197.66 g/mol |

Data sourced from chemical supplier databases. chemsrc.com

The synthetic potential of this compound is best understood by examining its individual components and their collective influence on the molecule's reactivity.

Aniline Core: The primary amino group (-NH2) can act as a nucleophile and a directing group for further substitutions on the aromatic ring. It is also a key handle for forming diazonium salts, which are exceptionally versatile intermediates for introducing a wide variety of functional groups. chemistrysteps.com

4-Chloro Group: As an electron-withdrawing group, the chlorine atom deactivates the aromatic ring towards electrophilic substitution and influences the basicity of the amino group. chemistrysteps.com Its position para to the amino group can direct incoming electrophiles and also serve as a potential site for cross-coupling reactions.

2-Cyclopropyl Group: The cyclopropyl ring is arguably the most significant feature of the molecule. It is a small, highly strained ring that introduces considerable steric bulk ortho to the amino group. This steric hindrance can be exploited to control the regioselectivity of reactions involving the amino group or the adjacent positions on the ring. Furthermore, the cyclopropyl group itself has unique electronic properties and can participate in specific reactions. For instance, N-cyclopropylanilines are known to undergo irreversible, strain-releasing ring-opening upon single-electron oxidation, a property that has been utilized in the design of chemical probes and synthetic scaffolds. acs.org

5-Methoxy Group: The methoxy group (-OCH3) is a strong electron-donating group. acs.org It activates the aromatic ring, counteracting the deactivating effect of the chloro group. Positioned meta to the amino group, it strongly influences the electronic distribution within the ring, further guiding the regioselectivity of subsequent synthetic transformations.

Table 2: Influence of Substituents on Molecular Reactivity

| Substituent | Position | Electronic Effect | Synthetic Implications |

|---|---|---|---|

| Amino (-NH2) | 1 | Activating, o,p-directing | Nucleophilic site, directs electrophilic substitution, diazotization. chemistrysteps.com |

| Cyclopropyl | 2 | Steric hindrance, strained ring | Controls regioselectivity, potential for oxidative ring-opening reactions. acs.org |

| Chloro (-Cl) | 4 | Deactivating, o,p-directing | Modulates ring reactivity, site for cross-coupling. chemistrysteps.com |

The combination of these substituents—steric bulk at the 2-position, an electron-withdrawing group at the 4-position, and an electron-donating group at the 5-position—creates a highly differentiated aniline ring. This intricate balance of steric and electronic effects makes this compound a valuable intermediate for synthesizing complex target molecules where precise control over substitution patterns is essential.

Overview of Research Trajectories for Complex Arylamine Derivatives

Established Synthetic Pathways to Substituted Aniline Scaffolds

The construction of a substituted aniline core is a foundational step in the synthesis of complex aromatic amines. Several classical and modern methods have been refined to offer reliable access to these structures, each with distinct advantages regarding regioselectivity, functional group tolerance, and reaction conditions.

Catalytic Hydrogenation and Reduction of Nitroarenes

The reduction of nitroarenes to their corresponding anilines is one of the most fundamental and widely utilized transformations in organic synthesis. unive.itnih.gov This method is attractive because nitro groups can be readily introduced into aromatic rings via electrophilic aromatic substitution, and their subsequent reduction is often high-yielding and clean, producing water as the primary byproduct. unive.it

Catalytic Hydrogenation: This process typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. researchgate.net Common catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. acs.org The reaction is broadly applicable and often chemoselective, allowing for the reduction of the nitro group in the presence of other reducible functionalities like alkenes, carbonyls, and nitriles, depending on the catalyst and conditions chosen. unive.it The general mechanism is believed to proceed through nitroso and hydroxylamine (B1172632) intermediates before yielding the final aniline. sci-hub.seresearchgate.net

Catalytic Transfer Hydrogenation: For laboratory-scale syntheses where handling high-pressure hydrogen gas can be cumbersome, catalytic transfer hydrogenation offers a safer alternative. acs.org This method uses a hydrogen donor molecule, such as hydrazine (B178648), ammonium (B1175870) formate, or isopropanol, to provide the necessary hydrogen in situ. researchgate.netmdpi.com The choice of catalyst and hydrogen donor can be tuned to achieve high selectivity. acs.org

Metal Reductions: Historically, the reduction of nitroarenes was accomplished using metals like iron, tin, or zinc in acidic media (e.g., HCl). acs.orgresearchgate.netacs.org The Béchamp reduction, using iron filings and hydrochloric acid, is a classic example that is still used in industrial settings due to its cost-effectiveness, despite generating significant iron oxide waste. unive.it

| Catalyst/Reagent | Hydrogen Source | Typical Conditions | Key Features |

| Pd/C, PtO₂, Raney Ni | H₂ gas | 1-50 atm H₂, RT to 80°C, various solvents | High efficiency, good chemoselectivity, scalable. researchgate.netacs.org |

| Fe, Sn, Zn | Acid (e.g., HCl) | Acidic aqueous solution, heat | Cost-effective, suitable for industrial scale, stoichiometric waste. unive.it |

| Sodium Hydrosulfite | H₂O | Aqueous or biphasic media | Mild conditions, useful for sensitive substrates. acs.org |

| Manganese Catalyst | H₂ gas | Mild conditions | Air- and moisture-stable base-metal catalyst with broad functional group tolerance. unive.it |

Directed ortho-Metalation (DoM) Strategies for Regioselective Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. iciq.org The method relies on the presence of a directing metalation group (DMG) which coordinates to an organolithium reagent (typically n-butyllithium or sec-butyllithium), directing deprotonation to the adjacent ortho position. iciq.orgrsc.orgmdpi.com This generates a stabilized aryllithium intermediate that can be trapped with a wide variety of electrophiles, allowing for the precise installation of substituents. iciq.orgresearchgate.net

For aniline scaffolds, the amino group itself is not a strong DMG. Therefore, it is often converted into a more effective directing group, such as an amide, a carbamate, or a sulfonamide. iciq.orgrsc.org These modified groups possess a heteroatom that can chelate the lithium cation, facilitating the ortho-deprotonation. iciq.orgmdpi.com

The general sequence for DoM on an aniline derivative is as follows:

Protection/Derivatization: The aniline nitrogen is converted into a suitable DMG (e.g., pivalamide, -CONEt₂).

Lithiation: The derivatized aniline is treated with a strong lithium base (e.g., s-BuLi) often in the presence of an additive like TMEDA, which breaks up organolithium aggregates and accelerates the reaction. mdpi.com

Electrophilic Quench: The resulting ortho-lithiated species is reacted with an electrophile to introduce the desired functional group.

Deprotection: The DMG can be removed or converted back to the amino group if necessary.

This strategy offers exceptional regiocontrol that is often complementary to classical electrophilic aromatic substitution, which typically yields ortho and para mixtures. iciq.org

| Directing Group (DMG) | Typical Base | Common Electrophiles | Reference |

| -CONR₂ (Amide) | s-BuLi/TMEDA | Alkyl halides, CO₂, I₂, R₂S₂ | rsc.org |

| -OCONR₂ (Carbamate) | s-BuLi/TMEDA | Silyl chlorides, aldehydes, boronic esters | |

| -SO₂NR₂ (Sulfonamide) | n-BuLi | Halogen sources (e.g., C₂Cl₆), DMF | rsc.org |

| -NHCOtBu (Pivalamide) | t-BuLi | I₂, MeOD, MeI | iciq.org |

Nucleophilic Aromatic Substitution (SNAr) in Aniline Synthesis

Nucleophilic aromatic substitution (SNAr) provides another route to substituted anilines, particularly for aryl halides or other substrates bearing a good leaving group. researchgate.net Unlike electrophilic substitutions, SNAr reactions are facilitated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. researchgate.netacs.orgresearchgate.net These EWGs are crucial for stabilizing the negatively charged intermediate, known as a Meisenheimer complex, that forms upon nucleophilic attack. researchgate.net

In the context of aniline synthesis, the nucleophile is typically ammonia, an amine, or an amide anion (e.g., sodium amide). acs.org The reaction proceeds via a two-step addition-elimination mechanism:

Addition: The nucleophile attacks the carbon atom bearing the leaving group, breaking the aromaticity of the ring and forming the resonance-stabilized Meisenheimer complex. researchgate.netacs.org

Elimination: The leaving group is expelled, and the aromaticity of the ring is restored, yielding the substituted aniline product. acs.org

The reactivity of the leaving group generally follows the trend F > Cl > Br > I, which is counterintuitive to C-X bond strength but reflects the fact that the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine. researchgate.net While traditional SNAr requires harsh conditions, modern methods, including the use of strong bases or transition metal catalysis, have expanded the scope of this reaction. acs.orgclockss.org

Development of Novel Approaches for Cyclopropyl (B3062369) and Methoxy (B1213986) Group Incorporation

The specific substituents of 4-chloro-2-cyclopropyl-5-methoxyaniline necessitate advanced synthetic methods for their introduction onto the aniline core. Modern catalysis and reaction design have enabled the efficient and selective installation of both cyclopropyl and methoxy moieties.

Stereoselective Introduction of the Cyclopropyl Moiety

The introduction of a cyclopropyl group onto an aromatic ring is a valuable transformation, as this moiety can act as a bioisostere for larger groups and impart unique conformational constraints. Transition-metal-catalyzed reactions have become a cornerstone for aryl cyclopropylation.

Palladium-Catalyzed C-H Activation: Direct C-H functionalization is a highly atom-economical approach. Palladium catalysis can mediate the arylation of C(sp³)–H bonds on a pre-existing cyclopropane (B1198618) ring, often guided by a directing group. acs.orgacs.orgnih.gov This allows for the construction of complex, substituted cyclopropanes. Conversely, methods are being developed for the direct cyclopropylation of aryl C-H bonds.

Rhodium-Catalyzed C-H Cyclopropylation: Recent advances have demonstrated the use of rhodium(II) catalysts for the site-selective and enantioselective cyclopropylation of electron-rich aromatic C-H bonds. acs.orgiciq.org This method involves the catalytic generation of a chiral Rh(II)-carbene, which then undergoes an electrophilic aromatic substitution-type reaction with the arene to construct the cyclopropane ring. acs.orgiciq.org

Michael-Initiated Ring Closure (MIRC): This classical method remains a powerful tool for constructing cyclopropane rings. rsc.org The MIRC reaction involves the Michael addition of a nucleophile to an activated alkene, followed by an intramolecular cyclization that closes the three-membered ring. Asymmetric variants of this reaction can provide enantioenriched cyclopropanes. rsc.org

Efficient Etherification Techniques for Methoxy Group Installation

The installation of a methoxy group onto an aromatic ring is typically achieved through the O-methylation of a corresponding phenol. While the Williamson ether synthesis using a strong base and a methylating agent like methyl iodide or dimethyl sulfate (B86663) is traditional, concerns over the toxicity of these reagents and the need for stoichiometric base have driven the development of more efficient and greener alternatives. unive.itsci-hub.se

Methylation with Dimethyl Carbonate (DMC): Dimethyl carbonate is an environmentally benign methylating agent, as its byproducts (methanol and CO₂) are relatively non-toxic. sci-hub.se O-methylation of phenols with DMC can be performed in the presence of a base like K₂CO₃, often enhanced by phase-transfer catalysts or by using continuous-flow reactors, which can lead to quantitative yields of the desired anisole (B1667542) derivatives. unive.itacs.org

Microwave-Assisted O-Methylation: The use of microwave irradiation can dramatically reduce reaction times for O-methylation. An efficient protocol utilizes tetramethylammonium (B1211777) hydroxide (B78521) (TMAOH) as a novel alkylating agent in a green solvent like ethanol. This method demonstrates high selectivity for O-methylation over C-methylation, with reactions often completing in under 30 minutes. researchgate.net

| Methylating Agent | Catalyst/Conditions | Key Advantages | Reference |

| Dimethyl Carbonate (DMC) | K₂CO₃, PEG 1000, 160-200°C (Continuous Flow) | Green reagent, quantitative yields, high selectivity. | unive.itacs.org |

| Tetramethylammonium Hydroxide (TMAOH) | Microwave irradiation, 120°C, Ethanol | Rapid reaction times (<30 min), high selectivity, green solvent. | researchgate.net |

| Methanol | Vanadium oxide catalyst, vapor phase | Ortho-selective methylation, suitable for specific isomers. | google.com |

| Dimethyl Sulfate (DMS) | NaOH, liquid phase | Traditional, synthetically efficient. | unive.it |

Green Chemistry Principles and Sustainable Synthetic Approaches for Aniline Derivatives

The synthesis of aniline derivatives, a vital class of intermediates in the chemical industry, has traditionally relied on methods that often involve hazardous reagents, harsh reaction conditions, and the generation of significant waste. The adoption of green chemistry principles offers a paradigm shift, aiming to design chemical processes that are safer, more efficient, and environmentally sustainable. These principles include maximizing atom economy, utilizing renewable feedstocks, employing safer solvents and auxiliaries, and designing energy-efficient processes. ijrra.net

Sustainable synthetic approaches for aniline derivatives are increasingly focusing on the use of catalytic methods, alternative energy sources, and non-traditional reaction media to minimize environmental impact. chemijournal.com These modern strategies not only offer ecological benefits but can also lead to improved yields, higher selectivity, and simplified purification procedures. The following subsections will delve into specific sustainable methodologies that hold promise for the synthesis of complex anilines like this compound.

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. bohrium.com Traditional multi-step syntheses often suffer from low atom economy due to the use of stoichiometric reagents and the generation of numerous byproducts. For instance, classical methods for aniline synthesis sometimes produce more waste than the product itself. rsc.org

To enhance atom economy in the synthesis of substituted anilines, modern approaches focus on catalytic reactions that minimize the formation of waste. For example, catalytic hydrogenation of nitroarenes is a more atom-economical route to anilines compared to older methods like the Béchamp reduction, which generates large amounts of iron oxide sludge. acs.org The ideal E-factor (mass of waste per mass of product) is 0, and while this is rarely achievable, significant reductions in the E-factor for aniline production have been made through the adoption of greener catalytic processes. masterorganicchemistry.com

| Synthesis Method | Key Reagents | Byproducts | Atom Economy (%) | E-Factor (approx.) |

|---|---|---|---|---|

| Béchamp Reduction | Iron, HCl | Iron oxides, salts | ~35% | >5 |

| Catalytic Hydrogenation | H2, Metal Catalyst | Water | ~72% | <1 |

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. nih.gov Enzymes operate under mild conditions of temperature and pressure, typically in aqueous media, thereby reducing energy consumption and the need for volatile organic solvents. researchgate.net For the synthesis of aniline derivatives, nitroreductase enzymes have shown significant potential in the reduction of nitroaromatics to their corresponding anilines with high chemoselectivity. ucl.ac.ukrsc.org This approach avoids the use of high-pressure hydrogen gas and heavy metal catalysts. researchgate.net

The application of biocatalysis to the synthesis of complex molecules like this compound could involve the enzymatic reduction of a corresponding nitro-precursor. Furthermore, engineered enzymes are being developed for novel transformations, including asymmetric cyclopropanation, which could be relevant for the synthesis of chiral cyclopropyl-containing anilines. nih.govmdpi.com The use of immobilized enzymes in continuous flow reactors further enhances the sustainability of biocatalytic processes by allowing for enzyme recycling and simplified product purification. ucl.ac.uk

Photocatalysis, which utilizes light to drive chemical reactions, is an emerging green technology. Visible-light photocatalysis, in particular, offers an energy-efficient pathway for a variety of organic transformations, including the synthesis of anilines. rsc.orgacs.org Nickel-catalyzed photocatalytic amination of aryl halides, for instance, provides a mild and efficient route to primary arylamines. researchgate.netresearchgate.net This method could be applied to the synthesis of this compound from a suitable halogenated precursor.

Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch reactor, offers numerous advantages in terms of safety, efficiency, and scalability. nih.govrsc.org When combined with photocatalysis, flow reactors allow for precise control over reaction parameters and efficient light penetration, leading to higher yields and shorter reaction times. rsc.org Continuous flow systems have been successfully employed for the synthesis of various substituted anilines and can be designed to telescope multiple reaction steps, thereby minimizing waste and manual handling. bohrium.comresearchgate.net

| Methodology | Reaction Type | Key Advantages | Potential Application |

|---|---|---|---|

| Visible-Light Photocatalysis | C-N Coupling | Mild conditions, high functional group tolerance | Synthesis from aryl halides |

| Flow Chemistry | Multi-step synthesis | Enhanced safety, scalability, process control | Integrated synthesis and purification |

| Photocatalysis in Flow | Combination | Improved reaction efficiency, reduced reaction times | High-throughput synthesis of analogs |

Ionic liquids (ILs) are salts with low melting points that are often considered "green" solvents due to their negligible vapor pressure, which reduces air pollution. ijrra.netrsc.org They can act as both solvents and catalysts in organic reactions and can be designed to have specific properties. longdom.org In the context of aniline synthesis, ionic liquids have been used as media for N-alkylation reactions, showing improved selectivity and milder reaction conditions compared to traditional solvents. rsc.org The use of an appropriate ionic liquid could facilitate the synthesis of this compound by enhancing reaction rates and simplifying product isolation, as the ionic liquid can often be recycled. ijrra.net

Mechanochemical synthesis, which involves conducting reactions in the solid state by grinding or milling, offers a solvent-free approach to chemical synthesis. thieme-connect.de This technique can lead to the formation of novel products and can be more energy-efficient than solution-based methods. mdpi.com Ball-milling has been successfully applied to a variety of organic reactions, including the synthesis of substituted quinolines from anilines and the Simmons-Smith cyclopropanation. rsc.orgresearchgate.net A mechanochemical approach could potentially be developed for the synthesis of this compound, eliminating the need for bulk solvents and simplifying the workup process.

Single Electron Transfer (SET) Processes and Radical Cation Formation in N-Cyclopropylanilines

N-cyclopropylanilines are well-established probes for single electron transfer (SET) mechanisms due to the characteristic and irreversible ring-opening of the cyclopropyl group following one-electron oxidation. This process serves as a mechanistic hallmark, confirming the generation of a radical cation intermediate.

Upon single electron transfer, an N-cyclopropylaniline is oxidized to its corresponding nitrogen radical cation. This intermediate is highly reactive, and the significant strain energy of the cyclopropane ring (approximately 28 kcal/mol) provides a strong thermodynamic driving force for its opening. This ring-opening is a rapid and irreversible process that effectively outcompetes potential back electron transfer, making N-cyclopropylanilines excellent SET probes. The ring-opening proceeds via homolytic cleavage of a C-C bond in the cyclopropyl ring, leading to the formation of a more stable distonic radical cation, where the charge and radical centers are separated. This species is then susceptible to further reactions, such as trapping by nucleophiles or oxygen.

For this compound, the initial SET oxidation would form the corresponding radical cation. The subsequent ring-opening would generate a distonic radical cation, which can then undergo various downstream transformations, confirming the initial SET event.

The formation of radical cations is a key step in many arylamine transformations, including certain nitrosation reactions and photoredox-catalyzed processes. In the case of N-cyclopropylanilines, the selective cleavage of the cyclopropyl group upon reaction with reagents like nitrous acid provides strong evidence for a mechanism involving an amine radical cation. This radical cation undergoes rapid cyclopropyl ring-opening to an iminium ion with a C-centered radical, which can then react further.

Electrochemical methods have also been employed to generate N-cyclopropylaniline radical cations and study their reactivity. For instance, in electrocatalytic redox-neutral [3+2] annulation reactions with alkenes, the initial oxidation of the N-cyclopropylaniline to its radical cation is the initiating step. The subsequent ring-opening and addition to the alkene ultimately lead to the formation of a five-membered carbocycle. A chain mechanism involving the regeneration of the substrate radical cation is often operative in these transformations.

Examination of Nucleophilic Reactivity at the Aniline Nitrogen

The nucleophilicity of the nitrogen atom in aniline is a critical determinant of its reactivity in a wide range of reactions, including alkylation, acylation, and nucleophilic aromatic substitution (SNAr). This nucleophilicity is significantly influenced by the electronic properties of the substituents on the aromatic ring. Electron-donating groups (EDGs) increase the electron density on the nitrogen atom, enhancing its nucleophilicity. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, thereby reducing nucleophilicity.

| Compound | Substituents | Expected Relative Nucleophilicity |

|---|---|---|

| Aniline | - | Baseline |

| 4-Nitroaniline | 4-NO2 (Strong EWG) | Significantly Decreased |

| 4-Methoxyaniline | 4-OCH3 (Strong EDG) | Significantly Increased |

| 4-Chloroaniline | 4-Cl (EWG by induction, weak EDG by resonance) | Decreased |

| This compound | 4-Cl, 2-c-Pr, 5-OCH3 | Increased (net effect of EDGs likely outweighs EWG) |

Electrophilic Aromatic Substitution Patterns and Regioselectivity on the Benzene (B151609) Ring

The amino group of aniline is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution (EAS) reactions. The substituents already present on the benzene ring of this compound will dictate the position of further electrophilic attack. The directing effects of the existing substituents must be considered collectively to predict the regioselectivity.

The substituents and their directing effects are as follows:

-NH2 (amino group): Strongly activating, ortho, para-director.

-OCH3 (methoxy group): Strongly activating, ortho, para-director.

-c-C3H5 (cyclopropyl group): Activating, ortho, para-director.

-Cl (chloro group): Deactivating, ortho, para-director.

In this compound, the available positions for electrophilic substitution are C3 and C6. The directing effects of the substituents on these positions are:

Position C3: ortho to the cyclopropyl group and meta to the amino, chloro, and methoxy groups.

Position C6: ortho to the amino and methoxy groups, and meta to the cyclopropyl and chloro groups.

Considering the powerful activating and ortho, para-directing nature of the amino and methoxy groups, electrophilic attack is strongly favored at the C6 position, which is ortho to both. The activating effect of these groups will likely overcome the deactivating effect of the chloro group. Therefore, the major product of an electrophilic aromatic substitution reaction on this compound is predicted to be the C6-substituted isomer.

Influence of Steric and Electronic Effects of Substituents (Chloro, Cyclopropyl, Methoxy) on Reaction Kinetics and Selectivity

The kinetics and selectivity of reactions involving this compound are governed by the interplay of the steric and electronic effects of its substituents.

Electronic Effects:

Methoxy group (-OCH3): As a strong resonance electron-donating group, it increases the electron density of the aromatic ring and the aniline nitrogen, thereby accelerating the rate of electrophilic aromatic substitution and enhancing the nucleophilicity of the nitrogen.

Cyclopropyl group (-c-C3H5): This group is electron-donating and can stabilize adjacent positive charges, which can influence the stability of intermediates in electrophilic aromatic substitution. In the context of SET, the electronic nature of substituents on the aniline ring can affect the stability of the radical cation and the rate of cyclopropyl ring-opening.

Chloro group (-Cl): This group is electron-withdrawing by induction, which deactivates the ring towards electrophilic attack and decreases the nucleophilicity of the aniline nitrogen. However, its weak resonance donation directs incoming electrophiles to the ortho and para positions.

Steric Effects:

The cyclopropyl group at the C2 position introduces steric hindrance around the amino group and the C3 position. This steric bulk can influence the rate of reactions at the aniline nitrogen and may disfavor electrophilic attack at the C3 position.

In nucleophilic substitution reactions at the aniline nitrogen, the steric hindrance from the ortho-cyclopropyl group could potentially slow down the reaction rate compared to a less hindered aniline.

The combination of these effects leads to a nuanced reactivity profile. For instance, in SNAr reactions where the substituted aniline acts as a nucleophile, the increased nucleophilicity due to the methoxy and cyclopropyl groups might be counteracted by the steric hindrance of the cyclopropyl group.

| Substituent | Position | Electronic Effect | Steric Effect | Impact on Reactivity |

|---|---|---|---|---|

| -NH2 | C1 | Strongly Activating (Resonance) | Moderate | Enhances EAS, provides nucleophilic center |

| -c-C3H5 | C2 | Activating (Inductive/Orbital) | Significant at C3 and N1 | Enhances EAS, may hinder reactions at N1 and C3 |

| -Cl | C4 | Deactivating (Inductive), Weakly Activating (Resonance) | Minimal | Slows EAS, directs ortho/para |

| -OCH3 | C5 | Strongly Activating (Resonance) | Minimal | Strongly enhances EAS, increases N1 nucleophilicity |

Chemical Transformations and Advanced Derivatization Strategies Utilizing 4 Chloro 2 Cyclopropyl 5 Methoxyaniline

Construction of Complex Heterocyclic Systems

The structure of 4-chloro-2-cyclopropyl-5-methoxyaniline is particularly amenable to the synthesis of various heterocyclic frameworks, which are prominent scaffolds in medicinal chemistry and materials science.

Synthesis of Substituted Quinolones and Quinolone Analogues

Substituted quinolones are a significant class of heterocyclic compounds with a broad spectrum of biological activities. The synthesis of 4-quinolone derivatives often involves the cyclization of appropriately substituted anilines. organic-chemistry.orgrsc.org Classical methods like the Gould-Jacobs and Conrad-Limpach-Knorr reactions, as well as modern transition-metal-catalyzed approaches, are employed for constructing the quinolone core. preprints.orgnih.gov For instance, palladium-catalyzed carbonylative Sonogashira coupling followed by cyclization is a powerful method for preparing functionalized 4-quinolones from 2-iodoanilines and alkynes. rsc.org The presence of the methoxy (B1213986) and cyclopropyl (B3062369) groups on the aniline (B41778) ring of this compound can influence the reactivity and electronic properties of the resulting quinolone derivatives, making it a valuable precursor for creating novel analogues.

Formation of Pyrimidine (B1678525) Derivatives via SNAr Reactions

Nucleophilic aromatic substitution (SNAr) reactions are a cornerstone of heterocyclic chemistry, enabling the introduction of various functional groups onto aromatic rings. wuxiapptec.com Halogenated pyrimidines are excellent substrates for SNAr reactions, where the halogen atom is displaced by a nucleophile. rsc.orgmdpi.com The amino group of this compound can act as a potent nucleophile, reacting with activated chloropyrimidines to form substituted aminopyrimidine derivatives. The regioselectivity of these reactions can be influenced by the other substituents present on the pyrimidine ring. wuxiapptec.com For example, in reactions with 2-MeSO2-4-chloropyrimidine, amines typically attack the C-4 position. wuxiapptec.com This strategy provides a direct route to pyrimidine-based structures that can serve as intermediates for more complex molecules. chemrxiv.org

| Reactants | Reaction Type | Key Conditions | Product Type |

|---|---|---|---|

| This compound and a substituted chloropyrimidine | Nucleophilic Aromatic Substitution (SNAr) | Base, Solvent (e.g., DCM, EtOH) | Substituted Aminopyrimidine |

| This compound and a β-ketoester | Condensation and Cyclization (e.g., Conrad-Limpach) | High temperature or acid catalysis | Substituted 4-Quinolone |

Pyrido[3,2-d]pyrimidin-4-amine and Pyrazolo[3,4-d]pyrimidin-4-amine Synthesis

The synthesis of fused heterocyclic systems like pyrido[3,2-d]pyrimidines and pyrazolo[3,4-d]pyrimidines often involves the construction of the pyrimidine ring onto a pre-existing pyridine (B92270) or pyrazole (B372694) core, respectively. nih.govmdpi.com For instance, 2,4-diazidopyrido[3,2-d]pyrimidine can undergo SNAr reactions with various nucleophiles to create 5-substituted tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. nih.gov While direct synthesis from this compound is not explicitly detailed in the provided context, its role as a substituted aniline suggests its potential utility in constructing the pyrimidine portion of these fused systems through cyclization reactions with appropriately functionalized pyridine or pyrazole precursors. The synthesis of pyrazolo[3,4-d]pyrimidin-4-amines can be achieved through the cyclocondensation of 5-amino-1-phenyl-1H-pyrazole-4-carbonitriles with aryl nitriles. asianpubs.org

Hetero-Diels-Alder Reactions in Complex Scaffold Construction

The Hetero-Diels-Alder reaction is a powerful tool for the synthesis of six-membered heterocyclic rings. mdpi.com This cycloaddition reaction involves a diene and a dienophile, where one or more carbon atoms are replaced by heteroatoms. nih.gov While the direct participation of this compound in a Hetero-Diels-Alder reaction is not explicitly described, derivatives of this aniline could be transformed into suitable dienes or dienophiles. For example, the aniline could be converted into an imine, which can act as a dienophile in reactions with electron-rich dienes to construct complex nitrogen-containing heterocyclic scaffolds. mdpi.comnih.gov The reaction's regioselectivity and stereoselectivity can be influenced by the substituents on both the diene and dienophile. mdpi.com

Metal-Catalyzed Cross-Coupling Reactions for C-C and C-N Bond Formation

Transition metal-catalyzed cross-coupling reactions have revolutionized organic synthesis, providing efficient methods for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. researchgate.netsci-hub.strsc.org The chloro-substituted aromatic ring of this compound makes it a suitable substrate for such transformations.

Buchwald-Hartwig Amination Strategies

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide (or triflate) and an amine. organic-chemistry.org This reaction is a powerful tool for synthesizing substituted anilines and other nitrogen-containing compounds. The chloro group of this compound can be coupled with a wide range of primary and secondary amines using a palladium catalyst and a suitable phosphine (B1218219) ligand. organic-chemistry.orgresearchgate.net This allows for the introduction of diverse amino functionalities at the 4-position of the aniline ring, leading to the synthesis of novel derivatives with potential applications in various fields.

| Reaction | Catalyst/Ligand System | Reactants | Bond Formed |

|---|---|---|---|

| Buchwald-Hartwig Amination | Palladium catalyst (e.g., Pd(OAc)2) with a phosphine ligand (e.g., RuPhos, t-BuXPhos) | This compound and a primary or secondary amine | C-N |

Sonogashira Coupling and Cascade Annulations

The Sonogashira reaction is a powerful cross-coupling method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex with a copper(I) co-catalyst. longdom.org For this compound, the chloro substituent provides a reactive handle for such transformations. The reaction would involve the coupling of the aniline derivative with a variety of terminal alkynes in the presence of a palladium catalyst, a copper(I) salt, and a suitable base.

The general reaction scheme for the Sonogashira coupling of this compound is as follows:

The resulting 2-alkynyl-aniline derivatives are valuable intermediates for subsequent cascade annulations to construct various heterocyclic systems, most notably quinolines. These cascade reactions can be initiated by the intramolecular attack of the amino group onto the alkyne moiety, often promoted by a catalyst or specific reaction conditions. The nature of the alkyne substituent (R) can significantly influence the course of the cyclization and the final product.

Table 1: Potential Heterocyclic Products from Cascade Annulations of Sonogashira Coupling Products

| Alkyne Substituent (R) | Potential Cascade Reaction | Resulting Heterocycle |

| Aryl | Intramolecular hydroamination/cyclization | 2-Arylquinoline |

| Alkyl | Intramolecular hydroamination/cyclization | 2-Alkylquinoline |

| Silyl-protected | Desilylation followed by cyclization | 2-Unsubstituted quinoline |

| Hydroxymethyl | Intramolecular cyclization/dehydration | Furo[3,2-c]quinoline |

Detailed research findings on analogous systems suggest that the electronic nature of the substituents on the aniline ring can influence the efficiency of both the Sonogashira coupling and the subsequent cyclization. The electron-donating methoxy and amino groups would likely enhance the reactivity of the palladium catalyst in the oxidative addition step of the Sonogashira coupling.

Targeted Functionalization and Modification of the Cyclopropyl Moiety

The cyclopropyl group in this compound is a three-membered carbocycle that exhibits unique electronic and steric properties. Its high ring strain and π-character allow it to participate in a variety of chemical transformations, including ring-opening reactions and C-H functionalization. acs.org

One potential modification involves the palladium-catalyzed C–H activation of the cyclopropane (B1198618) ring. While challenging, this approach could enable the introduction of new functional groups directly onto the cyclopropyl moiety. Research on other cyclopropyl-containing compounds has demonstrated the feasibility of such transformations, often requiring specific directing groups to achieve regioselectivity. acs.org

Ring-opening reactions of the cyclopropyl group offer another avenue for derivatization. Under certain conditions, such as treatment with strong acids or transition metal catalysts, the strained ring can open to form a propenyl group or other unsaturated fragments. The regioselectivity of the ring-opening would be influenced by the electronic effects of the aromatic ring and its substituents.

Table 2: Potential Functionalization Strategies for the Cyclopropyl Moiety

| Reaction Type | Reagents and Conditions | Potential Product |

| C-H Arylation | Pd(OAc)₂, ligand, aryl halide | 4-Chloro-2-(diarylcyclopropyl)-5-methoxyaniline |

| Ring-opening | Lewis acid or transition metal catalyst | 4-Chloro-5-methoxy-2-(propenyl)aniline |

| Cycloaddition | Dienophile, under thermal or photochemical conditions | Complex polycyclic structures |

Regioselective Functionalization of the Methoxy-Substituted Aromatic Nucleus

The aromatic ring of this compound possesses several C-H bonds that can be targeted for functionalization through electrophilic aromatic substitution or transition metal-catalyzed C-H activation. The regioselectivity of these reactions is governed by the directing effects of the existing substituents: the amino, methoxy, cyclopropyl, and chloro groups.

The amino and methoxy groups are strong activating, ortho-, para-directing groups due to their ability to donate electron density to the ring through resonance. researchgate.netnih.gov The cyclopropyl group is also considered an activating, ortho-, para-directing group. Conversely, the chloro group is a deactivating but ortho-, para-directing substituent. researchgate.net

Given the substitution pattern, the most likely positions for electrophilic attack are the C6 and C3 positions. The C6 position is ortho to the strongly activating amino group and para to the activating methoxy group, making it highly susceptible to electrophilic substitution. The C3 position is ortho to both the cyclopropyl and methoxy groups. Steric hindrance from the adjacent cyclopropyl group might influence the accessibility of the C3 position.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Electrophile (E+) | Predicted Major Product |

| Br₂ | 6-Bromo-4-chloro-2-cyclopropyl-5-methoxyaniline |

| HNO₃/H₂SO₄ | 4-Chloro-2-cyclopropyl-5-methoxy-6-nitroaniline |

| Acyl chloride/AlCl₃ | 1-(5-Amino-2-chloro-3-cyclopropyl-4-methoxyphenyl)ethanone |

Transition metal-catalyzed C-H activation offers alternative strategies for regioselective functionalization. Depending on the choice of catalyst and directing group (potentially the amino group itself), it may be possible to achieve functionalization at positions that are disfavored in classical electrophilic substitution reactions.

Applications in Asymmetric Synthesis and Chiral Catalyst Development

Chiral amines, particularly those with unique structural features like a cyclopropyl group, are valuable building blocks in asymmetric synthesis and can serve as ligands for chiral catalysts. rsc.orgmdpi.com If this compound were resolved into its individual enantiomers, or if a chiral center were introduced into the molecule, it could find applications in these areas.

The presence of the amino group allows for the formation of metal complexes, and the chirality of a resolved cyclopropylamine (B47189) derivative could induce asymmetry in catalytic transformations. For example, chiral aniline derivatives have been successfully employed as ligands in transition metal-catalyzed reactions, leading to high enantioselectivities. rsc.org

Potential applications in asymmetric synthesis could involve its use as a chiral auxiliary, where it is temporarily incorporated into a molecule to direct a stereoselective reaction, and then subsequently removed. Furthermore, the functional groups on the aromatic ring could be modified to create more complex chiral ligands with tailored electronic and steric properties.

Table 4: Potential Asymmetric Applications of Chiral this compound

| Application | Potential Role | Example Reaction |

| Chiral Ligand | Coordination to a metal center to create a chiral catalyst | Asymmetric hydrogenation, asymmetric C-C bond formation |

| Chiral Auxiliary | Temporary incorporation to control stereochemistry | Asymmetric alkylation, asymmetric Diels-Alder reaction |

| Chiral Building Block | Incorporation into a larger chiral molecule | Synthesis of complex natural products or pharmaceuticals |

The development of synthetic routes to enantiomerically pure this compound would be a critical first step in exploring its potential in the field of asymmetric catalysis.

Advanced Spectroscopic and Crystallographic Characterization of 4 Chloro 2 Cyclopropyl 5 Methoxyaniline and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise structure of an organic molecule in solution. By observing the magnetic behavior of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR: Proton NMR would be used to identify the number of distinct proton environments in 4-Chloro-2-cyclopropyl-5-methoxyaniline. The spectrum would be expected to show signals for the aromatic protons, the methoxy (B1213986) group protons, the amine protons, and the protons of the cyclopropyl (B3062369) ring. Chemical shifts (δ) would indicate the electronic environment of each proton, while signal splitting (multiplicity) would reveal the number of neighboring protons, and integration would provide the ratio of protons in each environment.

¹³C NMR: Carbon-13 NMR provides information on the carbon skeleton of the molecule. A proton-decoupled ¹³C NMR spectrum for this compound would display a distinct signal for each unique carbon atom, including those in the aromatic ring, the methoxy group, and the cyclopropyl group. The chemical shifts of these signals are indicative of the carbon's hybridization and its bonding environment.

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish the connectivity between atoms. COSY spectra would reveal proton-proton couplings, helping to assign protons within the cyclopropyl and aromatic systems. HSQC would correlate proton signals with their directly attached carbon atoms, confirming the assignment of the carbon skeleton.

Detailed experimental ¹H, ¹³C, and 2D NMR data for this compound are not available in the reviewed literature.

Table 1: Expected ¹H NMR Data for this compound No experimental data found in the literature.

| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|

| Aromatic CH | - | - |

| Amine NH₂ | - | - |

| Methoxy OCH₃ | - | - |

| Cyclopropyl CH | - | - |

Table 2: Expected ¹³C NMR Data for this compound No experimental data found in the literature.

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| Aromatic C-Cl | - |

| Aromatic C-C₃H₅ | - |

| Aromatic C-N | - |

| Aromatic C-O | - |

| Aromatic C-H | - |

| Methoxy OCH₃ | - |

| Cyclopropyl CH | - |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It is invaluable for confirming the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns.

For this compound (C₁₀H₁₂ClNO), high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate mass measurement of the molecular ion. The isotopic pattern of the molecular ion peak would be characteristic, showing a prominent M+2 peak with approximately one-third the intensity of the main peak, which is indicative of the presence of a single chlorine atom.

Electron ionization (EI) or electrospray ionization (ESI) would be used to generate ions. Subsequent fragmentation of the molecular ion would produce a unique mass spectrum. Analysis of the m/z values of the fragment ions would help to elucidate the structure of the molecule by identifying the loss of specific functional groups, such as the cyclopropyl or methoxy groups.

A detailed fragmentation pathway analysis for this compound has not been published.

Table 3: Expected Mass Spectrometry Data for this compound No experimental data found in the literature.

| Ion | Description | Expected m/z |

|---|---|---|

| [M]⁺ | Molecular Ion | - |

| [M+2]⁺ | Isotope Peak (³⁷Cl) | - |

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal of the compound, a detailed electron density map can be generated, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.

A successful crystallographic analysis of this compound would provide unambiguous confirmation of its molecular structure. It would also reveal information about the conformation of the cyclopropyl and methoxy groups relative to the aniline (B41778) ring in the solid state. Furthermore, the analysis of the crystal packing would elucidate intermolecular interactions, such as hydrogen bonding involving the amine group, which govern the solid-state properties of the compound.

There are no published reports on the single-crystal X-ray structure of this compound.

Table 4: Crystallographic Data for this compound No experimental data found in the literature.

| Parameter | Value |

|---|---|

| Crystal System | - |

| Space Group | - |

| Unit Cell Dimensions | - |

| Bond Lengths (Å) | - |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are particularly useful for identifying the presence of specific functional groups.

Infrared (IR) Spectroscopy: An IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretching of the aromatic and cyclopropyl groups (around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively), aromatic C=C stretching (around 1500-1600 cm⁻¹), C-O stretching of the methoxy group (around 1000-1300 cm⁻¹), and C-Cl stretching (in the fingerprint region).

Together, IR and Raman spectra would provide a unique vibrational fingerprint for this compound, useful for its identification and for conformational analysis.

Experimental IR and Raman spectra for this compound are not available in the scientific literature.

Table 5: Expected Vibrational Spectroscopy Data for this compound No experimental data found in the literature.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Stretch | - |

| Aromatic (C-H) | Stretch | - |

| Aromatic (C=C) | Stretch | - |

| Methoxy (C-O) | Stretch | - |

Computational Chemistry and Theoretical Studies on 4 Chloro 2 Cyclopropyl 5 Methoxyaniline

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic structure of a molecule and predicting its reactivity. scienceopen.com For 4-Chloro-2-cyclopropyl-5-methoxyaniline, these calculations can elucidate how the interplay of its various substituents—the electron-withdrawing chloro group and the electron-donating methoxy (B1213986) and amino groups, along with the unique cyclopropyl (B3062369) ring—governs its chemical behavior.

The electronic properties of the aniline (B41778) ring are significantly influenced by its substituents. The amino (-NH2) and methoxy (-OCH3) groups are strong electron-donating groups that increase the electron density on the aromatic ring, particularly at the ortho and para positions, thereby activating it towards electrophilic substitution. Conversely, the chloro (-Cl) group is an electron-withdrawing group via induction but can donate electron density through resonance. The cyclopropyl group is also known to exhibit some conjugation with the aromatic ring, further modulating its electronic character.

DFT calculations can be used to compute several key descriptors that help predict reactivity:

Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. A high HOMO energy indicates a greater propensity to donate electrons (nucleophilicity), while a low LUMO energy suggests a greater ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity.

Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen atom of the amino group and the oxygen of the methoxy group would be expected to be electron-rich sites.

Global Reactivity Descriptors: Parameters such as chemical hardness, softness, electronegativity, and the electrophilicity index can be calculated to provide a quantitative measure of reactivity. peerj.com For instance, the electrophilicity index can help compare the reactivity of different substituted anilines in reactions like cycloadditions. peerj.com

The table below summarizes the expected qualitative effects of each substituent on the electronic properties of the benzene (B151609) ring.

| Substituent | Position | Electronic Effect | Expected Impact on Reactivity |

| Amino (-NH2) | 1 | Strong electron-donating (resonance) | Activates the ring towards electrophilic attack |

| Cyclopropyl | 2 | Electron-donating (conjugation) | Activates the ring |

| Chloro (-Cl) | 4 | Electron-withdrawing (induction), weak donating (resonance) | Deactivates the ring, directs ortho/para |

| Methoxy (-OCH3) | 5 | Strong electron-donating (resonance), weak withdrawing (induction) | Activates the ring |

These combined effects result in a complex reactivity profile that can be precisely modeled through quantum chemical calculations to predict the most likely sites for chemical reactions.

Computational Elucidation of Reaction Mechanisms and Transition States

For instance, the synthesis of substituted anilines often involves steps like amination or the reduction of a nitro group. Theoretical calculations can model these reaction pathways to determine the most energetically favorable route. By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile can be constructed. This profile reveals the activation energy for each step, which is the primary determinant of the reaction rate.

In reactions involving the cyclopropyl group, such as radical-mediated ring-opening, computational studies can be particularly insightful. manchester.ac.uknih.gov For example, if the amino group of this compound were to be oxidized to a radical cation, the stability and subsequent fate of the cyclopropyl ring could be investigated. Calculations can determine the energy barriers for competing pathways, such as fragmentation (ring-opening) versus cyclization. nih.gov Studies on substituted 3-phenylpropyl radicals have shown that cyclization is often favored unless the fragmentation leads to a highly stabilized species. nih.gov

Key aspects that can be elucidated include:

Transition State Geometry: Identifying the precise three-dimensional structure of the transition state provides clues about the reaction mechanism.

Activation Energies: Calculating the energy barrier (ΔG‡) helps to predict reaction feasibility and rates.

Reaction Intermediates: The stability of any intermediates formed along the reaction pathway can be assessed.

These computational investigations provide a molecular-level understanding that complements experimental findings and aids in the optimization of reaction conditions.

Conformational Analysis and Stereochemical Insights of Substituted Cyclopropylanilines

The three-dimensional structure of a molecule, including its preferred conformations and stereochemistry, is critical to its properties and reactivity. For this compound, conformational analysis focuses on the orientation of the amino, methoxy, and cyclopropyl groups relative to the benzene ring.

The rotation around the C-N bond of the amino group and the C-O bond of the methoxy group is relatively free, but certain conformations will be energetically favored. More significantly, the orientation of the cyclopropyl ring with respect to the plane of the aromatic ring is a key conformational feature. The cyclopropyl group can adopt a "bisected" or "perpendicular" conformation. In the bisected conformation, one C-C bond of the cyclopropane (B1198618) ring is coplanar with the aromatic ring, which maximizes orbital overlap and conjugation. In the perpendicular conformation, a carbon atom of the cyclopropane ring lies in the plane of the aromatic ring.

Computational methods can be used to:

Perform a Potential Energy Surface (PES) Scan: By systematically rotating the dihedral angles of the key bonds (e.g., the bond connecting the cyclopropyl group to the ring), the energy of the molecule can be calculated at each point. This scan identifies the lowest energy conformations (global and local minima) and the energy barriers to rotation (transition states).

Calculate Relative Energies: The relative energies of different stable conformers can be determined with high accuracy, allowing for the prediction of their populations at a given temperature.

The substituents on the aniline ring will influence these conformational preferences through steric and electronic effects. For example, steric hindrance between the cyclopropyl group and the adjacent amino group will play a role in determining the most stable rotational isomer. Understanding these stereochemical nuances is crucial as the conformation can affect the molecule's ability to interact with other reagents or biological targets.

Molecular Modeling of Interactions with Catalytic Species and Reagents

Molecular modeling, including molecular docking, is used to study the non-covalent interactions between a molecule and other chemical species, such as a catalyst, a solvent, or a biological receptor. nih.gov For this compound, this could involve modeling its interaction with a transition metal catalyst used in cross-coupling reactions or docking it into the active site of an enzyme.

In the context of catalysis, modeling can help explain the selectivity and efficiency of a reaction. For example, if the aniline is used in a palladium-catalyzed C-N bond formation reaction, computational methods can model the binding of the molecule to the palladium center. These models can reveal:

Binding Affinity: Calculating the binding energy between the substrate and the catalyst.

Binding Mode: Determining the preferred orientation of the substrate within the catalyst's coordination sphere.

Mechanism of Catalysis: Simulating the entire catalytic cycle, including steps like oxidative addition, migratory insertion, and reductive elimination.

Similarly, molecular docking studies can predict how this compound might interact with a biological target. nih.govresearchgate.net The molecule is placed into the binding site of a protein, and its orientation and interactions are scored based on a force field. Such studies can identify key interactions, like hydrogen bonds or hydrophobic contacts, that contribute to binding affinity. nih.gov These insights are valuable in fields like medicinal chemistry for designing molecules with specific biological activities.

Strategic Applications of 4 Chloro 2 Cyclopropyl 5 Methoxyaniline As a Key Organic Building Block

Role in Modular and Convergent Synthesis of Complex Organic Molecules

4-Chloro-2-cyclopropyl-5-methoxyaniline is a highly functionalized aromatic amine that holds significant potential as a versatile building block in the modular and convergent synthesis of complex organic molecules. Its strategic placement of chloro, cyclopropyl (B3062369), methoxy (B1213986), and amino substituents on the aniline (B41778) scaffold allows for a variety of selective chemical transformations, making it an attractive starting material for the construction of diverse molecular architectures.

The aniline moiety itself is a cornerstone in organic synthesis, providing a nucleophilic center and a platform for directing group-assisted reactions. The presence of the cyclopropyl group, a strained three-membered ring, can impart unique conformational constraints and metabolic stability to target molecules. Furthermore, the electron-donating methoxy group and the electron-withdrawing chloro group modulate the reactivity of the aromatic ring, influencing the regioselectivity of subsequent functionalization reactions.

In the context of modular synthesis, this compound can be envisioned as a key fragment that can be readily coupled with other molecular components. For instance, the amino group can be diazotized and converted into a range of other functional groups, or it can participate in coupling reactions to form amides, sulfonamides, or nitrogen-containing heterocycles. The chloro substituent serves as a handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig aminations, enabling the formation of carbon-carbon and carbon-nitrogen bonds.

Design and Implementation in the Preparation of Advanced Synthetic Intermediates

The unique substitution pattern of this compound makes it a valuable precursor for the design and synthesis of advanced synthetic intermediates, particularly in the fields of medicinal chemistry and materials science. Chloro-substituted anilines are widely recognized as important intermediates in the production of pharmaceuticals, agrochemicals, and dyes. google.com

The combination of the cyclopropyl and methoxy groups on the aniline ring can be strategically exploited to synthesize novel scaffolds with desirable physicochemical properties. For example, in drug discovery, the introduction of a cyclopropyl group can enhance potency and improve metabolic stability, while the methoxy group can influence solubility and receptor binding.

The reactivity of the different functional groups can be selectively addressed to generate a variety of advanced intermediates. The amino group can be acylated, alkylated, or used to form heterocyclic rings, such as quinolines or benzimidazoles. The chloro atom can be displaced via nucleophilic aromatic substitution or participate in cross-coupling reactions to introduce new carbon or heteroatom substituents. The aromatic ring itself is amenable to further functionalization, such as nitration or halogenation, directed by the existing substituents.

The following table illustrates some potential transformations of this compound to generate advanced synthetic intermediates:

| Starting Material | Reagents and Conditions | Product | Potential Application |

| This compound | Acyl chloride, base | N-(4-Chloro-2-cyclopropyl-5-methoxyphenyl)amide | Pharmaceutical intermediate |

| This compound | Alkyl halide, base | N-Alkyl-4-chloro-2-cyclopropyl-5-methoxyaniline | Agrochemical intermediate |

| This compound | Arylboronic acid, Pd catalyst, base | N-Aryl-4-chloro-2-cyclopropyl-5-methoxyaniline | Organic electronics intermediate |

| This compound | NaNO₂, HCl; then CuCN | 4-Chloro-2-cyclopropyl-5-methoxybenzonitrile | Intermediate for heterocycle synthesis |

Exploration as a Precursor for Novel Ligands in Catalysis

Functionalized anilines are important precursors for the synthesis of ligands used in transition-metal catalysis. The development of novel ligands is crucial for advancing catalytic methodologies and enabling new chemical transformations. This compound offers a unique structural motif that could be incorporated into new ligand designs.

One common approach to ligand synthesis from anilines is the formation of Schiff bases through condensation with aldehydes or ketones. The resulting imine nitrogen, along with other potential coordinating atoms in the molecule, can bind to a metal center to form a catalytically active complex. The electronic and steric properties of the aniline substituent can significantly influence the performance of the resulting catalyst. The cyclopropyl and methoxy groups in this compound would be expected to modulate the electronic and steric environment of the metal center, potentially leading to enhanced catalytic activity or selectivity.

For example, Schiff bases derived from anilines have been used to create ligands for various catalytic reactions, and the resulting metal complexes have shown activity in processes like polymerization and oxidation. jocpr.com The aniline nitrogen itself can also be part of a multidentate ligand framework, for instance, in pincer-type ligands or in ligands for asymmetric catalysis.

The chloro substituent on the aniline ring could also be utilized in the synthesis of more complex ligand structures. For example, it could serve as an anchor point to attach the ligand to a solid support or to introduce additional coordinating groups through cross-coupling reactions. The exploration of this compound as a ligand precursor could lead to the discovery of new catalysts with unique reactivity profiles, contributing to the advancement of sustainable and efficient chemical synthesis.

Conclusion and Future Research Directions in the Chemistry of 4 Chloro 2 Cyclopropyl 5 Methoxyaniline

Synthesis and Mechanistic Insights: A Summary of Achievements

The synthesis of 4-Chloro-2-cyclopropyl-5-methoxyaniline can be envisaged through several strategic approaches, primarily revolving around the introduction of the cyclopropyl (B3062369) group onto a pre-functionalized aniline (B41778) ring.

A key achievement in the synthesis of related N-cyclopropylanilines has been the development of copper-promoted cross-coupling reactions. A notable method involves the reaction of an aniline with cyclopropylboronic acid in the presence of a copper(II) acetate (B1210297) catalyst, a bipyridine ligand, and a base, under an air atmosphere. This method offers a direct and efficient route to N-cyclopropylation. nih.gov

Alternatively, palladium-catalyzed amination reactions represent a powerful tool for the formation of N-arylcyclopropylamines. These reactions typically involve the coupling of an aryl bromide with cyclopropylamine (B47189) using a palladium catalyst system, such as Pd2(dba)3 with a BINAP ligand and a sodium tert-butoxide base. This approach has been successful in preparing a variety of N-arylcyclopropylamines in good to excellent yields. researchgate.net

For the specific case of this compound, a plausible synthetic strategy would involve the cyclopropylation of 4-chloro-5-methoxyaniline. The synthesis of the aniline precursor itself can be achieved through methods such as the reduction of a corresponding nitroaromatic compound. For instance, the synthesis of 5-chloro-2-methoxyaniline (B1222851) has been reported via the reduction of 4-chloro-1-methoxy-2-nitrobenzene using hydrazine (B178648) hydrate (B1144303) and iron(III) chloride. chemicalbook.com A similar strategy could be adapted for the synthesis of the required 4-chloro-5-methoxyaniline precursor.

The mechanism of copper-catalyzed N-cyclopropylation is believed to proceed through a catalytic cycle involving the formation of a copper-amine complex, followed by transmetalation with the cyclopropylboronic acid and subsequent reductive elimination to yield the N-cyclopropyl aniline product.

| Synthetic Approach | Key Reagents and Catalysts | General Yields |

| Copper-Promoted N-Cyclopropylation | Cyclopropylboronic acid, Cu(OAc)₂, 2,2'-bipyridine, Base | Good to Excellent |

| Palladium-Catalyzed Amination | Aryl bromide, Cyclopropylamine, Pd₂(dba)₃, BINAP, NaOtBu | 43-99% |

| Precursor Synthesis (Reduction) | Nitroaromatic, Hydrazine hydrate, FeCl₃ | High |

Emerging Methodologies in Arylamine and Heterocycle Chemistry

The field of arylamine and heterocycle synthesis is continually evolving, with new methodologies offering greater efficiency, selectivity, and functional group tolerance. These emerging trends have significant implications for the synthesis and derivatization of molecules like this compound.

C-H Functionalization: Direct C-H functionalization has emerged as a powerful strategy for the synthesis of complex anilines, avoiding the need for pre-functionalized starting materials. researchgate.net This approach could potentially be used to introduce the cyclopropyl group directly onto the aniline ring or to further functionalize the this compound scaffold.

Photoredox Catalysis: Visible-light photoredox catalysis has revolutionized organic synthesis by enabling novel transformations under mild conditions. acs.org This technology could be applied to develop new methods for the synthesis of cyclopropyl-substituted anilines or for the derivatization of the target molecule through radical-based processes.

Flow Chemistry: The use of continuous-flow reactors is becoming increasingly prevalent in chemical synthesis, offering advantages in terms of safety, scalability, and reaction optimization. acs.org Implementing flow processes for the synthesis of this compound could lead to more efficient and reproducible manufacturing methods.

Nickel Catalysis: Nickel-catalyzed reactions are gaining prominence as a more sustainable and cost-effective alternative to palladium catalysis for cross-coupling reactions. organic-chemistry.org The development of nickel-catalyzed methods for the cyclopropylation of anilines would be a significant advancement.

Future Prospects for Novel Derivatization, Catalytic Applications, and Expanding Synthetic Utility

The unique combination of functional groups in this compound opens up numerous avenues for future research and application.

Novel Derivatization: The aniline nitrogen atom provides a reactive handle for a wide range of derivatization reactions, including acylation, alkylation, and sulfonylation. These modifications could be used to synthesize libraries of novel compounds for biological screening. mdpi.comjfda-online.com Furthermore, the aromatic ring can be subjected to electrophilic substitution reactions, allowing for the introduction of additional functional groups that can modulate the molecule's electronic and steric properties.

Catalytic Applications: The aniline moiety could serve as a directing group in transition metal-catalyzed C-H activation reactions, enabling the selective functionalization of the aromatic ring at positions ortho to the amino group. Additionally, the cyclopropyl group can participate in ring-opening reactions, providing access to a diverse range of acyclic structures. acs.org The molecule itself could also be explored as a ligand for transition metal catalysts, where the electronic properties of the substituted aniline could influence the catalytic activity and selectivity.

Expanding Synthetic Utility: The structural motifs present in this compound are found in various biologically active compounds. For instance, substituted anilines are prevalent in many pharmaceutical drugs. nih.govcresset-group.comnih.gov The presence of the cyclopropyl group is also a desirable feature in medicinal chemistry, as it can improve metabolic stability and binding affinity. The combination of the chloro, methoxy (B1213986), and cyclopropyl substituents provides a unique scaffold that could be exploited in the design of new therapeutic agents. For example, the related compound 5-(ethylsulfonyl)-2-methoxyaniline (B1360015) is a key fragment in potent VEGFR2 inhibitors used in cancer therapy. nih.gov This suggests that derivatives of this compound could be promising candidates for drug discovery programs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.